molecular formula C20H21N3O3 B3861418 N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide

N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide

Cat. No.: B3861418
M. Wt: 351.4 g/mol
InChI Key: RCPGZVMFMBIXDP-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group, a benzylidene moiety, and a prop-2-en-1-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-(prop-2-en-1-yloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with N-(3,4-dimethylphenyl)-2-oxoacetamide in the presence of a suitable acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-oxoacetamide: Lacks the hydrazinyl and benzylidene moieties.

    3-(prop-2-en-1-yloxy)benzaldehyde: Lacks the acetamide and hydrazinyl groups.

    Hydrazine hydrate: A simpler hydrazine derivative without the acetamide and benzylidene groups.

Uniqueness

N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-10-26-18-7-5-6-16(12-18)13-21-23-20(25)19(24)22-17-9-8-14(2)15(3)11-17/h4-9,11-13H,1,10H2,2-3H3,(H,22,24)(H,23,25)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPGZVMFMBIXDP-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide
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N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide
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N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide
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N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide
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N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide
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N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide

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